molecular formula C20H19N3O3S B12215252 [4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone

[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone

Cat. No.: B12215252
M. Wt: 381.4 g/mol
InChI Key: MBHVMUGWRXMIIH-UHFFFAOYSA-N
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Description

4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzothiazole ring, a piperazine ring, and a benzodioxin moiety, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Ring Introduction: The benzothiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired piperazine derivative.

    Benzodioxin Moiety Addition: Finally, the piperazine derivative is coupled with 2,3-dihydro-1,4-benzodioxin-2-ylmethanone using a suitable catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the benzodioxin moiety using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the benzodioxin moiety.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty products.

Mechanism of Action

The mechanism of action of 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity, while the benzodioxin moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone
  • 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylethanone
  • 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylpropanone

Uniqueness

The uniqueness of 4-(1,2-Benzothiazol-3-yl)piperazin-1-ylmethanone lies in its specific combination of functional groups. The presence of the benzothiazole, piperazine, and benzodioxin moieties in a single molecule provides a versatile platform for various chemical modifications and applications. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone

InChI

InChI=1S/C20H19N3O3S/c24-20(17-13-25-15-6-2-3-7-16(15)26-17)23-11-9-22(10-12-23)19-14-5-1-4-8-18(14)27-21-19/h1-8,17H,9-13H2

InChI Key

MBHVMUGWRXMIIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

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